5-Hydroxymethyltubercidin

Content Navigation

Tubercidin’s cytotoxicity often halts antiviral development. 5-Hydroxymethyltubercidin (HMTU) overcomes this through C-5 hydroxymethyl substitution, yielding submicromolar viral RdRp inhibition with a superior therapeutic index.

- Prodrug activated by host kinases; targets RdRp of Flaviviridae and Coronaviridae.

- Enables safe lead optimization and assay validation with reduced off-target effects.

- High-purity compound, ready stock for global delivery.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

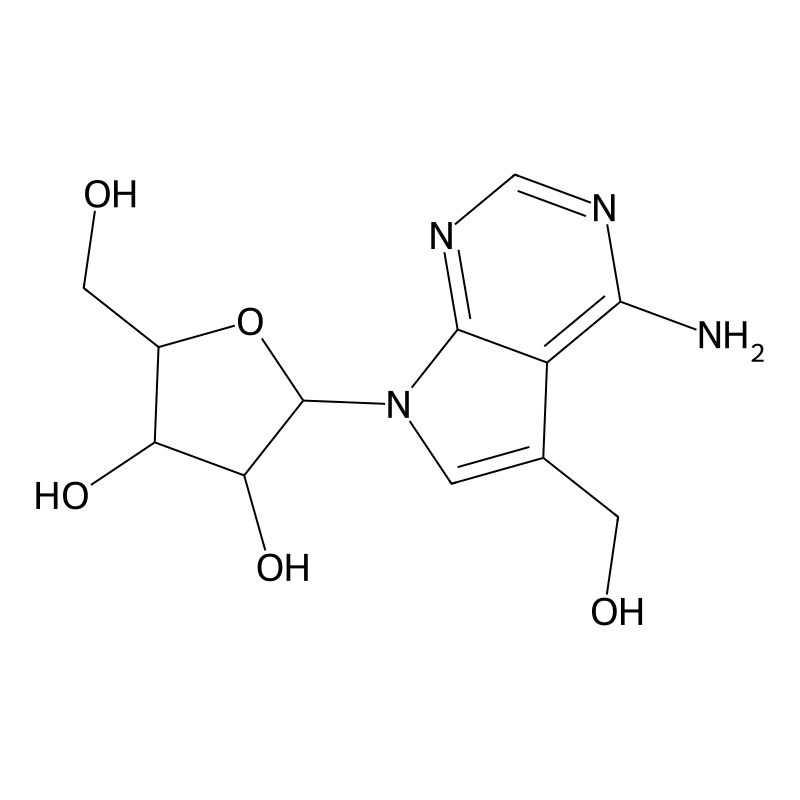

5-Hydroxymethyltubercidin (HMTU) is a synthetic pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, nucleoside analog. It belongs to a class of compounds known for a wide range of biological activities, including antiviral and antitumor properties. Structurally, it is a derivative of Tubercidin, a naturally occurring antibiotic, but is distinguished by the addition of a hydroxymethyl (-CH₂OH) group at the C-5 position of the pyrrolopyrimidine base. This modification is critical, as it allows the compound to act as a prodrug; it requires intracellular phosphorylation by host cell kinases, such as adenosine kinase, to become its active triphosphate form. This active form then typically functions by inhibiting viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses.

Research Fit

References

- [1] Uemura K, et al. 5-Hydroxymethyltubercidin exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2. iScience. 2021 Oct 22;24(10):103120.

- [2] Tian L, et al. RNA-dependent RNA polymerase (RdRp) inhibitors: the current landscape and repurposing for the COVID-19 pandemic. Eur. J. Med. Chem. 2021;213:113201.

- [3] V'Kovski P, et al. Coronavirus biology and replication: implications for SARS-CoV-2. Nat. Rev. Microbiol. 2021;19(3):155–170.

- [4] Bergstrom, D.E., et al. Antiviral activity of C-5 substituted tubercidin analogs. Journal of Medicinal Chemistry, 27(3):285-292.

- [11] Schneller, S. W. Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews. 2016, 116 (1), 156-190.

- [15] Krasavin, M., et al. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. 2020, 25(14), 3169.

Direct substitution of 5-Hydroxymethyltubercidin with its parent compound, Tubercidin, or other 5-substituted analogs is ill-advised due to significant differences in their biological activity and cytotoxicity profiles. Tubercidin itself is known for high, often prohibitive, cytotoxicity, which has limited its clinical utility. The addition of substituents at the C-5 position of the pyrrolopyrimidine ring is a key strategy to modulate this toxicity and improve the therapeutic index. Specifically, the 5-hydroxymethyl group in HMTU is crucial for conferring a more favorable safety profile compared to the unsubstituted Tubercidin. While other analogs, such as 5-halotubercidins (e.g., 5-iodotubercidin), also show potent biological activity, they can exhibit increased cytotoxicity and have different target engagement profiles, acting as potent adenosine kinase and nucleoside transport inhibitors. Therefore, selecting HMTU is a deliberate choice for its specific structure-activity relationship, which balances antiviral potency with reduced host cell toxicity, a feature not guaranteed by its close chemical relatives.

Substitution Risk

References

- [3] Uemura K, et al. 5-Hydroxymethyltubercidin exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2. iScience. 2021 Oct 22;24(10):103120.

- [6] Iwamura, J., et al. Manipulation of toxicity and tissue distribution of tubercidin in mice by nitrobenzylthioinosine 5'-monophosphate. Cancer research, 46(10), 5195–5201.

- [7] Bergstrom, D.E., et al. Antiviral activity of C-5 substituted tubercidin analogs. Journal of Medicinal Chemistry, 27(3):285-292.

- [9] Wnuk, S. F. Tubercidin and Related Analogues: An Inspiration for 50 years in Drug Discovery. Current organic synthesis, 6(4), 356–374.

- [17] Parkinson, F. E., & Geiger, J. D. (1996). Effects of iodotubercidin on adenosine kinase activity and nucleoside transport in DDT1 MF-2 smooth muscle cells. The Journal of pharmacology and experimental therapeutics, 277(1), 381–386.

Therapeutic Window and Selectivity Index

A key procurement differentiator for 5-Hydroxymethyltubercidin (HMTU) is its significantly improved therapeutic window over the parent compound, Tubercidin. In studies using VeroE6/TMPRSS2 cells, HMTU demonstrated potent antiviral activity against SARS-CoV-2 with a 50% effective concentration (EC₅₀) of 0.47 µM. [cite: REFS-1] Critically, its 50% cytotoxic concentration (CC₅₀) was greater than 50 µM, resulting in a Selectivity Index (SI = CC₅₀/EC₅₀) of over 106. [cite: REFS-1] In contrast, while Tubercidin also shows potent antiviral activity, its utility is severely hampered by high cytotoxicity, with reported CC₅₀ values as low as 0.15 µM in Huh-7 cells after 72 hours. [cite: REFS-2] This multi-fold improvement in the selectivity index for HMTU is a direct result of the 5-hydroxymethyl modification, which mitigates the toxicity associated with the unsubstituted pyrrolopyrimidine core.

| Evidence Dimension | Selectivity Index (SI = CC₅₀/EC₅₀) vs. SARS-CoV-2 |

| Target Compound Data | >106 (HMTU) |

| Comparator Or Baseline | Tubercidin (Implicitly low due to high cytotoxicity, e.g., CC₅₀ of 0.15 µM) |

| Quantified Difference | Significantly higher selectivity index for HMTU, indicating a much wider therapeutic window. |

| Conditions | Antiviral activity against SARS-CoV-2 in VeroE6/TMPRSS2 cells for HMTU [cite: REFS-1]; Cytotoxicity of Tubercidin in Huh-7 cells. [cite: REFS-2] |

A higher selectivity index is critical for procurement in therapeutic research, as it indicates a greater margin of safety and a higher probability of achieving antiviral effects without significant host cell damage.

Broad-Spectrum Activity Against Flaviviruses

5-Hydroxymethyltubercidin demonstrates potent, submicromolar antiviral activity against multiple flaviviruses, making it a valuable tool for broad-spectrum antiviral screening and development. In plaque reduction assays, it inhibited Dengue virus (DENV-2) with an EC₅₀ of 0.23 µM and Zika virus (ZIKV) with an EC₅₀ of 0.17 µM. [cite: REFS-1] This level of potency is comparable to or exceeds that of many other nucleoside analogs in development. The ability to effectively inhibit multiple viruses within the same family with a favorable cytotoxicity profile (CC₅₀ > 50 µM in Vero cells) underscores its utility as a lead compound. [cite: REFS-1] This broad applicability is a key procurement consideration for labs studying multiple RNA viruses or developing pan-viral inhibitors.

| Evidence Dimension | Antiviral Potency (EC₅₀) |

| Target Compound Data | 0.23 µM (DENV-2), 0.17 µM (ZIKV) |

| Comparator Or Baseline | General class of nucleoside analogs |

| Quantified Difference | Demonstrates submicromolar efficacy against multiple flaviviruses. |

| Conditions | Plaque reduction assay in Vero cells. [cite: REFS-1] |

Procuring a single compound with proven, potent activity against several important viral pathogens like Dengue and Zika streamlines research workflows and offers greater value than investing in multiple, narrowly-focused inhibitors.

Inhibition of Viral RNA-Dependent RNA Polymerase

The value of 5-Hydroxymethyltubercidin is underpinned by its well-defined mechanism of action as a viral RNA-dependent RNA polymerase (RdRp) inhibitor. After intracellular conversion to its active 5'-triphosphate form (HMTU-TP), it directly inhibits RNA extension catalyzed by the viral polymerase. [cite: REFS-1] This specific, enzyme-level inhibition confirms that its cellular antiviral effect is not due to non-specific cytotoxicity. This mechanistic clarity is a significant advantage over compounds with unknown or pleiotropic effects. For procurement, this means researchers are acquiring a tool with a known target, which is essential for hypothesis-driven research, mechanism deconvolution studies, and rational drug design efforts. The compound acts as a functional chain terminator, a desirable characteristic for potent viral inhibition. [cite: REFS-2]

| Evidence Dimension | Mechanism of Action |

| Target Compound Data | Inhibition of RNA extension by viral RdRp via its 5'-triphosphate metabolite. |

| Comparator Or Baseline | Compounds with undefined or non-specific mechanisms of action. |

| Quantified Difference | N/A (Qualitative but critical differentiator) |

| Conditions | In vitro RdRp extension assay. [cite: REFS-1] |

Purchasing a compound with a validated, specific mechanism of action reduces experimental uncertainty and increases the likelihood of generating reproducible, interpretable data in antiviral research programs.

Broad-Spectrum Antiviral Drug Discovery Lead

For research programs aiming to identify and develop broad-spectrum antiviral agents against RNA viruses, 5-Hydroxymethyltubercidin is a primary candidate. Its demonstrated submicromolar potency against distinct viral families (Flaviviridae and Coronaviridae) combined with a high selectivity index makes it an ideal starting point for lead optimization or a positive control for screening campaigns. [cite: REFS-1]

Viral RdRp Functional and Inhibition Studies

As a validated inhibitor of viral RdRp with a clear mechanism of action, this compound is perfectly suited for biochemical and structural biology studies of polymerase function. [cite: REFS-1] Researchers can use it to probe the active site of RdRp, validate new enzyme assays, or as a reference compound when evaluating novel polymerase inhibitors.

Structure-Activity Relationship Benchmarking

In medicinal chemistry contexts, 5-Hydroxymethyltubercidin serves as an essential benchmark for understanding the SAR of the pyrrolo[2,3-d]pyrimidine scaffold. Its favorable safety profile compared to Tubercidin provides a clear, quantifiable example of how C-5 substitution can detoxify a potent but toxic pharmacophore, guiding the design of next-generation analogs with improved therapeutic properties. [cite: REFS-1, REFS-2]

Application Fit Matrix

References

- [1] Uemura K, et al. 5-Hydroxymethyltubercidin exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2. iScience. 2021 Oct 22;24(10):103120.

- [2] Bergstrom, D.E., et al. Antiviral activity of C-5 substituted tubercidin analogs. Journal of Medicinal Chemistry, 27(3):285-292.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types